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molecular formula C11H15ClN2O2S B1625400 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- CAS No. 203519-16-8

1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-

Cat. No. B1625400
M. Wt: 274.77 g/mol
InChI Key: YYQLDNIWEVJMJZ-UHFFFAOYSA-N
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Patent
US06093718

Procedure details

The 1-(4-chlorophenylsulphonyl)homopiperazine was prepared as follows. 4-Chlorophenylsulphonyl chloride (3.74 g) in dichloromethane (100 ml) was added slowly to a solution of homopiperazine (6.73 g) in dichloromethane (100 ml). The reaction was stood at room temperature overnight. The reaction was washed with water, dried (MgSO4) and the solvent removed in vacuo. The residue was triturated with 20% ether in hexane to give 1-(4-chlorophenylsulphonyl)homopiperazine (3.71 g); NMR (DMSOd6): 1.65 (m, 2H), 2.73 (m, 4H), 3.2-3.65 (m 4H), 7.7 (m, 2H), 7.8 (m, 2H).
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH:12]1[CH2:18][CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:12]2[CH2:18][CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.74 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
6.73 g
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 1-(4-chlorophenylsulphonyl)homopiperazine was prepared
WASH
Type
WASH
Details
The reaction was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 20% ether in hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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